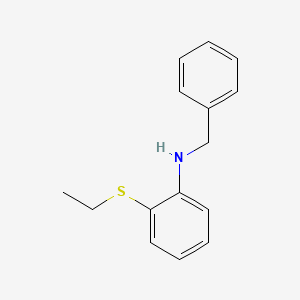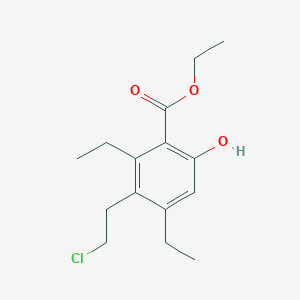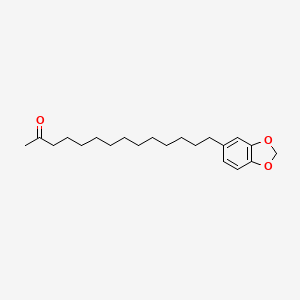
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- is a chemical compound with a molecular formula of C22H34O3 It is characterized by the presence of a tetradecanone backbone with a benzodioxole group attached at the 14th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- typically involves the reaction of tetradecanone with a benzodioxole derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where tetradecanone is reacted with 1,3-benzodioxole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is achieved through techniques such as distillation, recrystallization, or chromatography.
化学反应分析
Types of Reactions
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxole group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
科学研究应用
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Tetradecanone: Lacks the benzodioxole group, resulting in different chemical and biological properties.
14-(1,3-benzodioxol-5-yl)-2-pentadecanone: Similar structure but with a longer carbon chain.
2-Hexadecanone, 14-(1,3-benzodioxol-5-yl)-: Similar structure but with a different carbon chain length.
Uniqueness
2-Tetradecanone, 14-(1,3-benzodioxol-5-yl)- is unique due to the presence of the benzodioxole group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
属性
CAS 编号 |
828263-04-3 |
|---|---|
分子式 |
C21H32O3 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
14-(1,3-benzodioxol-5-yl)tetradecan-2-one |
InChI |
InChI=1S/C21H32O3/c1-18(22)12-10-8-6-4-2-3-5-7-9-11-13-19-14-15-20-21(16-19)24-17-23-20/h14-16H,2-13,17H2,1H3 |
InChI 键 |
WESJGASUMOLVBD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCCCCCCCCCCCC1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Trimethylsilyl)propyl]-3-{[3-(trimethylsilyl)propyl]sulfanyl}-1H-indole](/img/structure/B14222260.png)
![Benzoic acid, 2-[(benzoylamino)thio]-, methyl ester](/img/structure/B14222267.png)
![3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B14222280.png)


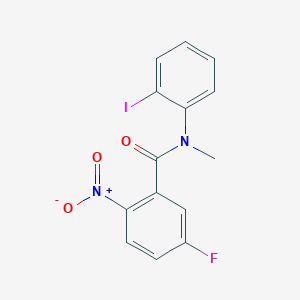

![N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14222301.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)
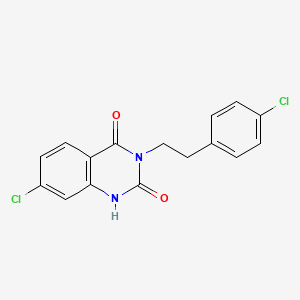
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
